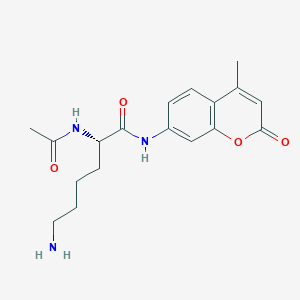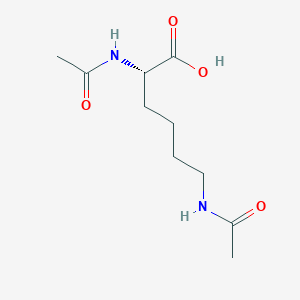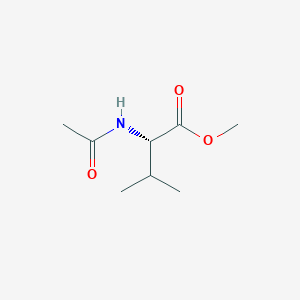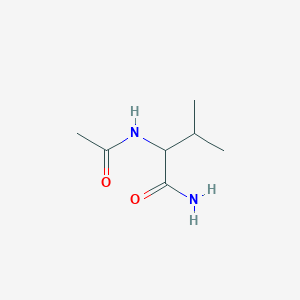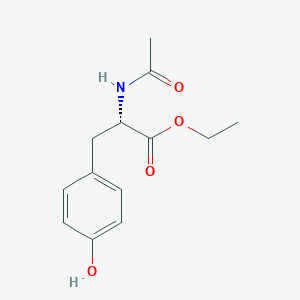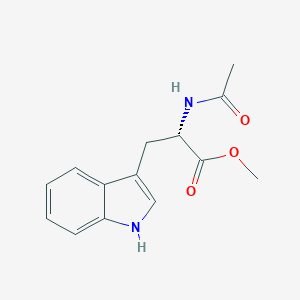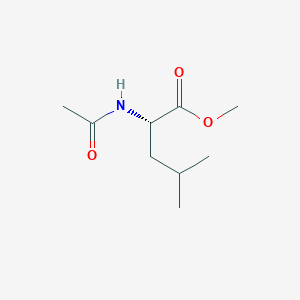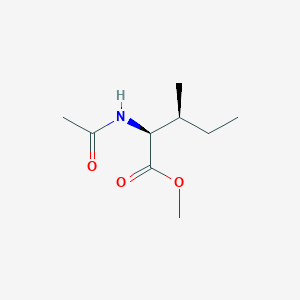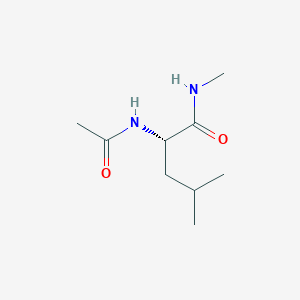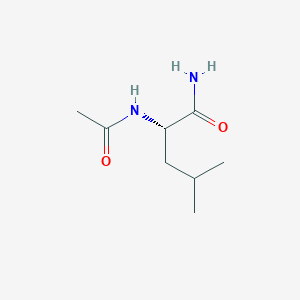
Acetyl-Cys(dodecyl) chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . It is usually available in solid form .
Molecular Structure Analysis
The empirical formula of Acetyl-Cys(dodecyl) chloromethyl ketone is C18H34ClNO2S, and its molecular weight is 363.99 . The SMILES string representation is CCCCCCCCCCCCSCC@H=O)C(=O)CCl .
Physical And Chemical Properties Analysis
Acetyl-Cys(dodecyl) chloromethyl ketone is a solid substance. It is usually stored at a temperature of -20°C .
Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of Acetyl-Cys(dodecyl) chloromethyl ketone , but it appears that detailed information on six to eight unique applications is not readily available in the search results. The available information indicates that this compound is a potent cytotoxic chloromethylketone against human-lineage and T-lineage acute lymphoblastic leukemia cell lines .
Wirkmechanismus
Target of Action
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone . It is primarily used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines
Result of Action
The primary result of the action of Acetyl-Cys(dodecyl) chloromethyl ketone is cytotoxicity, specifically against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . This leads to the death of these cells, which can be beneficial in the treatment of leukemia.
Eigenschaften
IUPAC Name |
N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFJUPCKFQRI-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432059 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Cys(dodecyl) chloromethyl ketone | |
CAS RN |
253589-60-5 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

